Tyramine
Overview
Description
Synthesis Analysis
The synthesis of nitrogen-containing fused-polycyclic compounds from tyramine derivatives highlights the compound's versatility in organic synthesis. This process is based on the dearomatization of phenols via an intramolecular ipso-Friedel-Crafts allenylation, followed by sequential bond-forming-cleavage reactions initiated by the construction of an indole skeleton, demonstrating the chemical reactivity and utility of tyramine in complex organic syntheses (Yokosaka et al., 2014).
Molecular Structure Analysis
The crystal and molecular structure of tyramine hydrochloride was elucidated through X-ray diffraction, revealing an orthorhombic crystal system with significant insights into the spatial arrangement of tyramine molecules. This structural information is crucial for understanding the intermolecular interactions that dictate tyramine's chemical behavior and reactivity (Tamura et al., 1974).
Chemical Reactions and Properties
The reactivity of tyramine with nitrite under acidic conditions, forming N- and C-nitroso compounds, underscores its significant chemical properties, particularly in the context of food chemistry and potential health implications. This characteristic reaction reflects the broader chemical reactivity of tyramine and its derivatives (González-Jiménez et al., 2017).
Physical Properties Analysis
The conformational study of tyramine and its water clusters by laser spectroscopy revealed several stable conformers, highlighting the compound's flexible conformational landscape. This physical property is fundamental to understanding tyramine's behavior in various biological and chemical systems (Yoon et al., 2007).
Chemical Properties Analysis
Tyramine's ability to form hydrogen-bonded dimers in solution, as evidenced by computational and spectroscopic analyses, illustrates its propensity for specific intermolecular interactions. These chemical properties, including its behavior in the solid state and in solution, are crucial for designing and interpreting experiments involving tyramine (Quevedo et al., 2012).
Scientific Research Applications
Neuromodulation
- Field : Neuroscience
- Application : Tyramine plays a crucial role as a neurotransmitter in the synaptic cleft by reducing serotonergic and dopaminergic signaling through a trace amine-associated receptor (TAAR1) .
- Methods : The study of tyramine’s role in neuromodulation involves neurophysiological techniques, including electrophysiology to measure neuronal activity, and molecular biology techniques to study the expression of TAAR1 .
- Results : Research has implicated tyramine in various diseases including Parkinson’s disease, Huntington’s disease, migraines, and schizophrenia .
Cardiovascular Effects
- Field : Cardiology
- Application : Tyramine has been found to have cardiovascular effects .
- Methods : The cardiovascular effects of tyramine are typically studied using in vivo experiments in animal models, as well as in vitro experiments on isolated heart tissues .
- Results : High concentrations of tyramine can induce hypertension .
Immunological Effects
- Field : Immunology
- Application : Tyramine has been found to modulate the cellular immune system .
- Methods : The immunological effects of tyramine are studied using a variety of techniques, including cell culture experiments and flow cytometry to analyze immune cell populations .
- Results : The specific outcomes of these studies are not detailed in the source, but it is mentioned that tyramine has immunological effects .
Food Science
- Field : Food Science
- Application : Tyramine is present in a variety of foods and can have physiological and adverse effects postprandially . It is one of the most important biological amines in food, which leads to food poisoning if consumed in high amounts .
- Methods : The presence of tyramine in foods is typically measured using high-performance liquid chromatography (HPLC) . Factors affecting its formation include bacterial species, animal species, storage conditions (time and temperature), pH, moisture, salt, and the number of somatic cells .
- Results : Tyramine levels in cheeses ranged from 3.23 to 1398 mg/kg . High amounts of tyramine can lead to migraines, headaches, salivation, fever, and increased blood pressure .
Drug Interactions
- Field : Pharmacology
- Application : Tyramine can interact with certain drugs, particularly monoamine oxidase (MAO) inhibitors .
- Methods : Drug interactions are typically studied using in vitro assays, as well as clinical trials in humans .
- Results : Foods high in tyramine can cause high blood pressure and migraines in people taking MAO inhibitors .
Adsorption Studies
- Field : Environmental Science
- Application : Tyramine adsorption has been studied using modified natural sand-based silica .
- Methods : The research stages include the optimization of adsorbent mass, pH, temperature, determination of the isotherm model, and thermodynamic parameters of tyramine adsorption .
- Results : The specific outcomes of these studies are not detailed in the source, but it is mentioned that tyramine adsorption was studied .
Weight Loss and Athletic Performance
- Field : Sports Science
- Application : Some people use tyramine for weight loss and athletic performance .
- Methods : The methods of application are not detailed in the source .
- Results : There is no good scientific evidence to support these uses .
Thermogenesis
- Field : Biochemistry
- Application : Tyramine stimulates not only oxygen consumption but also consumption of fuels, such as glucose and free fatty acids, thereby generating heat .
- Methods : The methods of application are not detailed in the source .
- Results : They stimulate glycogenolysis and the breakdown of triglycerides, the stored form of fat, to free fatty acids (lipolysis) .
Food Quality Indicator
- Field : Food Science
- Application : Tyramine is used as an indicator of food quality, particularly in cheese and fish .
- Methods : The presence of tyramine in foods is typically measured using high-performance liquid chromatography (HPLC) . Factors affecting its formation include bacterial species, animal species, storage conditions (time and temperature), pH, moisture, salt, and the number of somatic cells .
- Results : Tyramine levels ranged from 3.23 to 1398 mg/kg in cheeses . In fish, tyramine concentration increased to 200 mg/kg after 20 hours of storage at ambient temperature (25°–29°C) .
Glucose Transport in Fat Cells
- Field : Biochemistry
- Application : High doses of tyramine stimulate glucose transport in human fat cells .
- Methods : The uptake of the non-metabolizable analogue 2-deoxyglucose (2-DG) was explored in adipocytes from human subcutaneous abdominal adipose tissue obtained from women undergoing reconstructive surgery .
- Results : Tyramine was ineffective from 0.01 to 10 µM and stimulatory at 100 µM-1 mM, without reaching the maximal effect of insulin .
Safety And Hazards
Future Directions
The potential impact of dietary tyramine on human health has been assessed by compiling quantitative data on the tyramine content in a variety of foods and then conducting a brief review of the literature on the physiological, cellular, and systemic effects of tyramine . This may allow both the assessment of tyramine concentrations in food and the extrapolation of these concentrations to gauge the physiological and systemic effects in the context of human nutrition .
properties
IUPAC Name |
4-(2-aminoethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c9-6-5-7-1-3-8(10)4-2-7/h1-4,10H,5-6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGWFCGJZKJUFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Record name | tyramine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Tyramine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
71495-67-5 | |
Record name | Poly(tyramine) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71495-67-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2043874 | |
Record name | Tyramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2043874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, Colourless to yellow solid; Sweet meaty aroma | |
Record name | Tyramine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000306 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 2-(4-Hydroxyphenyl)ethylamine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1580/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
166 °C @ 2 MM HG | |
Record name | TYRAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2132 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SOL IN WATER /TYRAMINE HYDROCHLORIDE/, 1 G DISSOLVES IN 10 ML BOILING ALCOHOL, SPARINGLY SOL IN BENZENE, XYLENE, Slightly soluble in water, benzene; soluble in ethanol, xylene, Water solubility = 10.4E+3 mg/L @ 15 °C, 10.4 mg/mL at 15 °C, Soluble in water, Soluble (in ethanol) | |
Record name | TYRAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2132 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Tyramine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000306 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 2-(4-Hydroxyphenyl)ethylamine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1580/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Mechanism of Action |
... Findings indicate that tyramine acts presynaptically to cause a release of endogenous norepinephrine from the nerve, which in turn acts on postjunctional receptors. | |
Record name | TYRAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2132 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Tyramine | |
Color/Form |
CRYSTALS FROM BENZENE OR ALCOHOL, PLATES OR NEEDLES FROM BENZENE, NEEDLES FROM WATER | |
CAS RN |
51-67-2 | |
Record name | Tyramine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51-67-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tyramine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051672 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tyramine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08841 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | tyramine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249188 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Tyramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2043874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-aminoethyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.106 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TYRAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8ZC7V0OX3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | TYRAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2132 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Tyramine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000306 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
164-165 °C, MP: 269 °C /TYRAMINE HYDROCHLORIDE/, 164 - 165 °C | |
Record name | TYRAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2132 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Tyramine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000306 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.